{[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine trifluoroacetate
Description
{[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine trifluoroacetate is a synthetic organic compound featuring a 1,2,4-oxadiazole core substituted with a 2-methoxyethyl group at the 3-position and a methylaminomethyl group at the 5-position, paired with a trifluoroacetate counterion. The 1,2,4-oxadiazole scaffold is widely studied in medicinal and agrochemical research due to its metabolic stability and hydrogen-bonding capacity. The trifluoroacetate salt enhances solubility, a common strategy for improving bioavailability in pharmaceutical applications.
Properties
IUPAC Name |
1-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2.C2HF3O2/c1-8-5-7-9-6(10-12-7)3-4-11-2;3-2(4,5)1(6)7/h8H,3-5H2,1-2H3;(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZFMEWVDAETEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC(=NO1)CCOC.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609400-25-0 | |
| Record name | 1,2,4-Oxadiazole-5-methanamine, 3-(2-methoxyethyl)-N-methyl-, 2,2,2-trifluoroacetate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609400-25-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Precursor Synthesis
The methoxyethyl substituent is introduced via a pre-functionalized hydrazide or nitrile. A representative pathway involves:
Synthesis of 2-Methoxyethyl Hydrazide :
Cyclization with Chloroacetonitrile :
Table 1: Optimization of Cyclization Conditions
| Parameter | Conventional Heating | Microwave Irradiation |
|---|---|---|
| Reaction Time | 6–8 hours | 15–20 minutes |
| Temperature | 80–90°C | 60% power (≈120°C) |
| Yield | 65–70% | 85–90% |
| Key Reference |
Microwave-assisted synthesis significantly enhances reaction efficiency, as demonstrated in analogous oxadiazole syntheses.
Salt Formation with Trifluoroacetic Acid
Acid-Base Reaction
The free base is treated with trifluoroacetic acid (TFA) in dichloromethane:
Procedure :
- Dissolve {[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine (1 equiv.) in DCM.
- Add TFA (1.1 equiv.) dropwise at 0°C.
- Stir for 1 hour, then concentrate under vacuum.
Crystallization :
- Recrystallize from ethyl acetate/hexane to obtain the trifluoroacetate salt as a white solid.
- Purity: >99% (HPLC).
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Modern platforms enhance scalability:
- Microreactor Systems :
- Residence time: 5 minutes for cyclization step.
- Throughput: 1 kg/day using a Corning Advanced-Flow Reactor.
Table 2: Comparative Analysis of Batch vs. Flow Synthesis
| Metric | Batch Process | Flow Process |
|---|---|---|
| Cyclization Yield | 85% | 92% |
| Annual Capacity | 500 kg | 2,000 kg |
| Solvent Consumption | 10 L/kg | 4 L/kg |
Mechanistic Insights and Side-Reaction Mitigation
Competing Pathways
- Oxadiazole Ring Opening : Minimized by avoiding strong acids/bases during cyclization.
- N-Oxide Formation : Suppressed by conducting reactions under inert atmosphere.
Chemical Reactions Analysis
Types of Reactions
{[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
{[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine trifluoroacetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of {[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine trifluoroacetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.
Comparison with Similar Compounds
1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine trifluoroacetate
[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]methylamine trifluoroacetate
1-(1,2,4-Oxadiazol-5-yl)-2-phenylethan-1-amine trifluoroacetate
Table 1: Comparative Properties
*Estimated based on structural analogs.
Key Observations:
- Substituent Effects : The 2-methoxyethyl group in the target compound likely improves aqueous solubility compared to phenyl or isopropyl analogs due to its polar ether linkage.
- Molecular Weight : The trifluoroacetate salt increases molecular weight by ~114 g/mol across analogs. The target compound’s estimated weight (~299.2 g/mol) falls between the phenyl (303.24 g/mol) and isopropyl (269.23 g/mol) variants.
Research and Application Context
- 1-(3-Phenyl Analog) : Used in ligand-receptor interaction studies, leveraging the phenyl group for π-π stacking in binding pockets.
- Isopropyl Analog: Limited commercial availability (discontinued) may reflect poor pharmacokinetic profiles or synthetic complexity.
- Trifluoroacetate Utility : The counterion enhances solubility and crystallinity, critical for X-ray diffraction studies (e.g., SHELX refinement in crystallography).
Biological Activity
The compound {[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine trifluoroacetate is a member of the oxadiazole family, known for its diverse biological activities. This article aims to consolidate existing research findings regarding the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential mechanisms of action.
Before delving into biological activities, it is essential to outline the chemical properties of the compound:
| Property | Value |
|---|---|
| Molecular Formula | C7H13N3O2 |
| Molecular Weight | 173.19 g/mol |
| Boiling Point | 359.0 ± 48.0 °C (Predicted) |
| Density | 1.095 ± 0.06 g/cm³ (Predicted) |
| pKa | 10.31 ± 0.10 (Predicted) |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds related to oxadiazoles. For instance, derivatives have shown significant antibacterial activity against various Gram-positive and Gram-negative bacteria.
Case Studies
-
Antibacterial Efficacy :
A study evaluated the antibacterial activity of various oxadiazole derivatives against a panel of bacteria, revealing that certain compounds exhibited minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics such as ampicillin and streptomycin. The most active compound in that study had an MIC as low as 0.004 mg/mL against Enterobacter cloacae and E. coli . -
Antifungal Activity :
The antifungal properties of oxadiazole derivatives were also assessed, with some compounds demonstrating excellent activity against fungi like Trichoderma viride and Aspergillus fumigatus. The MIC values ranged from 0.004 to 0.06 mg/mL .
The mechanism by which oxadiazole derivatives exert their antimicrobial effects has been explored through molecular docking studies. It has been suggested that these compounds inhibit key enzymes involved in bacterial cell wall synthesis and fungal ergosterol biosynthesis . For instance:
- MurB Inhibition : This enzyme is critical for peptidoglycan synthesis in bacteria.
- CYP51Ca Inhibition : Involved in ergosterol biosynthesis in fungi.
Cytotoxicity Studies
Cytotoxicity assessments using the MTT assay have been conducted on several oxadiazole derivatives, including the compound . The results indicated varying degrees of cytotoxic effects on normal human cell lines (e.g., MRC5), suggesting that while these compounds are effective against pathogens, careful consideration is needed regarding their safety profile .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for {[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine trifluoroacetate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves cyclocondensation of precursors (e.g., nitrile derivatives with hydroxylamine) followed by functionalization. Key parameters include solvent polarity (e.g., DMF or acetonitrile), temperature control (60–80°C), and catalyst use (e.g., K₂CO₃ for deprotonation). The trifluoroacetate counterion is introduced during purification via acidification . Optimize yield by monitoring reaction progress with thin-layer chromatography (TLC) and adjusting stoichiometry of the methoxyethyl precursor .
Q. Which analytical techniques are critical for characterizing this compound, and how are they applied?
- Methodological Answer :
- NMR Spectroscopy : Confirm structure via ¹H/¹³C NMR, focusing on oxadiazole ring protons (δ 8.5–9.5 ppm) and methoxyethyl group signals (δ 3.3–3.7 ppm for CH₂O) .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion peaks, accounting for the trifluoroacetate counterion (e.g., [M+H]⁺ or [M+Na]⁺ adducts) .
- HPLC-PDA : Assess purity (>95%) with reverse-phase C18 columns and UV detection at 220–260 nm .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Conduct accelerated stability studies by storing aliquots at −20°C (long-term), 4°C (short-term), and room temperature (RT) with desiccants. Monitor degradation via HPLC every 30 days. The trifluoroacetate group may hydrolyze under high humidity; use inert atmospheres (N₂) for lyophilized samples .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the methoxyethyl and oxadiazole moieties?
- Methodological Answer :
- Analog Synthesis : Replace the methoxyethyl group with ethoxy, hydroxyethyl, or alkyl chains to assess hydrophilicity effects. Modify the oxadiazole ring (e.g., 1,3,4-thiadiazole) to evaluate heteroatom impact .
- Biological Assays : Test analogs in enzyme inhibition (e.g., kinases) or cellular uptake assays. Correlate logP (measured via shake-flask method) with activity to identify optimal lipophilicity .
Q. What experimental strategies can elucidate the compound’s mechanism of action in biological systems?
- Methodological Answer :
- Target Identification : Use affinity chromatography with immobilized compound derivatives to pull down binding proteins, followed by LC-MS/MS proteomic analysis .
- Computational Docking : Perform molecular dynamics simulations with homology models of suspected targets (e.g., GPCRs or ion channels) to predict binding poses .
- Pathway Analysis : Combine RNA-seq and metabolomics to identify dysregulated pathways in treated vs. control cells .
Q. How can discrepancies between in vitro and in vivo efficacy data be systematically addressed?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma half-life, bioavailability (via oral/intravenous administration in rodents), and blood-brain barrier penetration using LC-MS/MS .
- Metabolite Identification : Incubate the compound with liver microsomes and characterize metabolites via HRMS to assess metabolic stability .
- Dose-Response Calibration : Use PK/PD modeling to align in vitro IC₅₀ values with effective plasma concentrations in vivo .
Q. What frameworks resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Standardized Assay Protocols : Replicate studies using harmonized conditions (e.g., cell lines, serum concentrations, endpoint measurements) to minimize variability .
- Meta-Analysis : Aggregate published data to perform statistical power analysis, identifying outliers or confounding factors (e.g., solvent/DMSO effects) .
- Theoretical Alignment : Reconcile findings with established mechanisms (e.g., oxadiazole-mediated hydrogen bonding) to propose context-dependent activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
